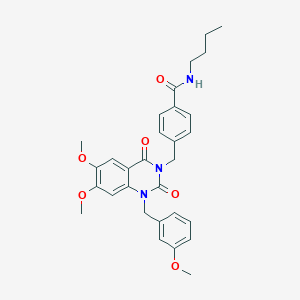
N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential as therapeutic agents, particularly in the context of gastrokinetic activity, as seen in the first paper where a series of benzamide derivatives were synthesized and evaluated for their effects on gastric emptying in rats .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various substituents at the N-4 position to enhance their biological activity. In the first paper, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared, showcasing the versatility in the synthesis of such compounds . The second paper discusses the synthesis of α',α'-disilylated benzamides, which serve as synthons for the creation of other compounds such as N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination . These methods highlight the synthetic flexibility of benzamide derivatives, allowing for the generation of a wide array of compounds with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of various substituents can significantly affect the compound's interaction with biological targets. For instance, the first paper indicates that the presence of specific substituents like isopropyl, isoamyl, or pyridylmethyl groups at the N-4 position of the benzamide derivatives resulted in potent gastrokinetic activity . This suggests that the molecular structure, particularly the substituents on the benzamide core, plays a critical role in the compound's efficacy.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions that are essential for their biological function or further chemical modifications. The second paper describes the use of α',α'-disilylated benzamides in Peterson olefination to produce different compounds, demonstrating the reactivity of benzamide derivatives in synthetic chemistry . These reactions are important for the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not directly discuss the physical and chemical properties of N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, it can be inferred from the first paper that the introduction of different substituents at the N-4 position can affect the compound's properties and, consequently, its biological activity . Understanding these properties is essential for the development of benzamide derivatives as pharmacological agents.
properties
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6/c1-5-6-14-31-28(34)22-12-10-20(11-13-22)18-33-29(35)24-16-26(38-3)27(39-4)17-25(24)32(30(33)36)19-21-8-7-9-23(15-21)37-2/h7-13,15-17H,5-6,14,18-19H2,1-4H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVIRTAKKVMQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

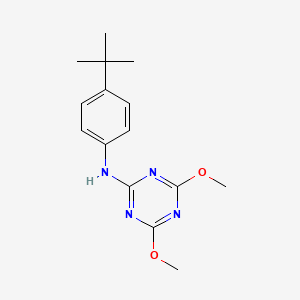
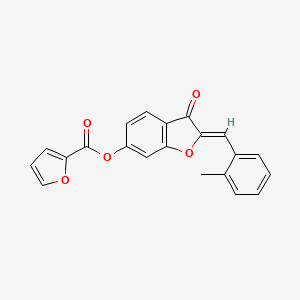
![Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide](/img/structure/B3005199.png)
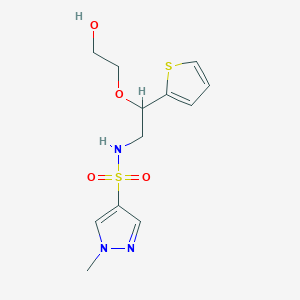
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)
![N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005205.png)

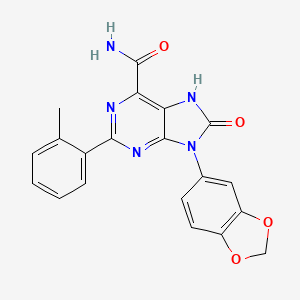
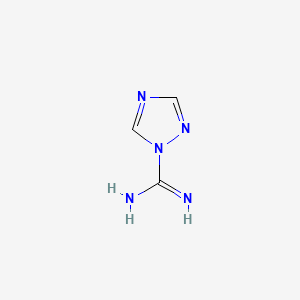
![N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005209.png)
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3005210.png)
![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)

![3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3005215.png)